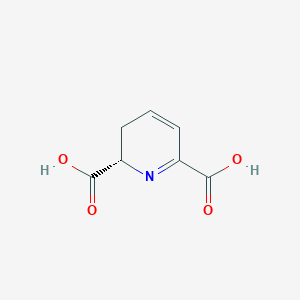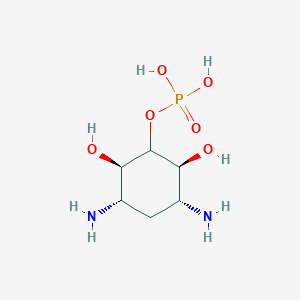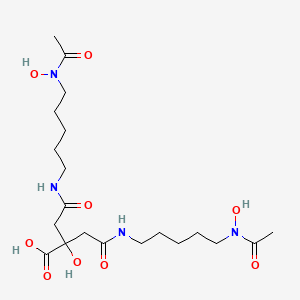
Arthrobactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arthrobactin is a hydroxy fatty acid.
Wissenschaftliche Forschungsanwendungen
Natural Pigment Production : Arthrobacter species are known for producing pigments in a wide range of hues, such as orange, yellow, blue, green, and red. These pigments have potential applications as natural colorants in various industries due to their biotechnological advantages (Sutthiwong et al., 2014).
Environmental Survival and Adaptation : The genome of Arthrobacter aurescens TC1, isolated from a soil spill site, suggests that its environmental prevalence may be due to its ability to survive under stressful conditions, such as starvation, radiation, oxygen radicals, and toxic chemicals (Mongodin et al., 2006).
Genetic Studies and Transformation : Optimization of electroporation conditions for Arthrobacter with plasmid PART2 highlights the potential for genetic studies and DNA transfer within this genus, which can be useful for various research applications (Zhang et al., 2011).
Bioremediation and Environmental Repair : Some species of Arthrobacter have shown the capability of degrading pesticides, fixing nitrogen, and treating sewage, making them important for environmental repair and bioremediation efforts (Fu et al., 2014).
Biosorption of Metal Ions : Arthrobacter sp. has been tested for its ability to sorb copper, cadmium, and iron ions, which is significant for bioremediation of heavy metal pollution (Pagnanelli et al., 2000).
Antibiotic Production : Certain Arthrobacter strains, isolated from the Arctic Ocean, have been found to produce antibiotic compounds, namely arthrobacilins, under different culture conditions (Wietz et al., 2011).
Cold Adaptation and Stress Resistance : Comparative genomics of Arthrobacter from the Sikkim Himalaya provided insights into their survivability under high-altitude stress conditions, emphasizing their potential role in ecological studies and biotechnological applications in cold environments (Mukhia et al., 2020).
Role in Cheese Ripening : Arthrobacter bergerei sp. nov. and Arthrobacter arilaitensis sp. nov., isolated from the surfaces of cheeses, indicate the potential role of Arthrobacter species in the food industry, particularly in cheese ripening and flavor development (Irlinger et al., 2005).
Eigenschaften
CAS-Nummer |
39007-57-3 |
|---|---|
Molekularformel |
C20H36N4O9 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
4-[5-[acetyl(hydroxy)amino]pentylamino]-2-[2-[5-[acetyl(hydroxy)amino]pentylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O9/c1-15(25)23(32)11-7-3-5-9-21-17(27)13-20(31,19(29)30)14-18(28)22-10-6-4-8-12-24(33)16(2)26/h31-33H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,29,30) |
InChI-Schlüssel |
BPEXJHGGARTCIR-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
Kanonische SMILES |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
| 39007-57-3 | |
Synonyme |
arthrobactin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


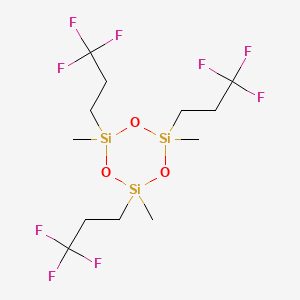
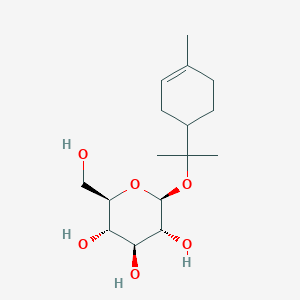
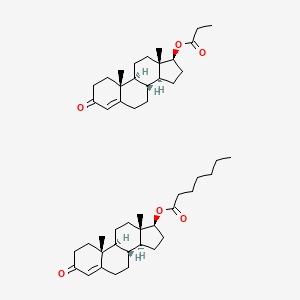
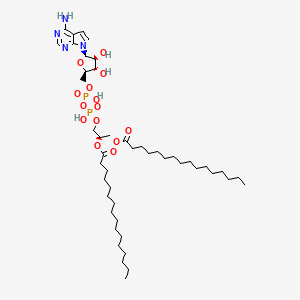
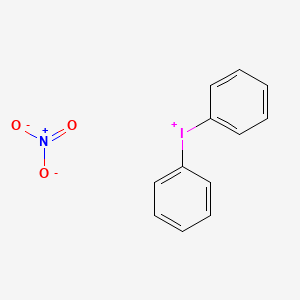
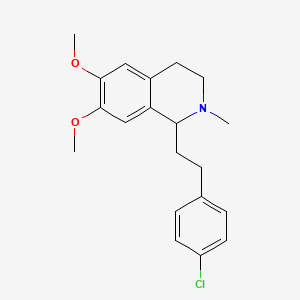
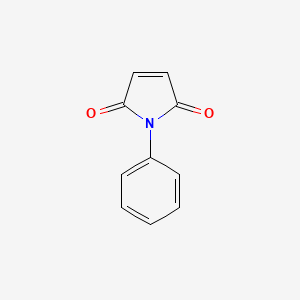
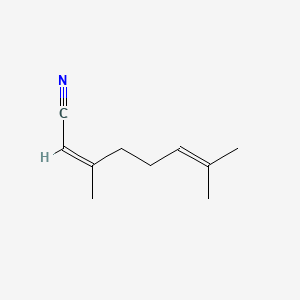
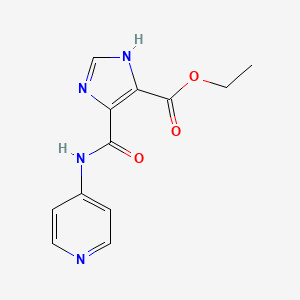
![N-[(4-methoxyphenyl)-oxomethyl]-1-piperidinecarboxamide](/img/structure/B1203481.png)
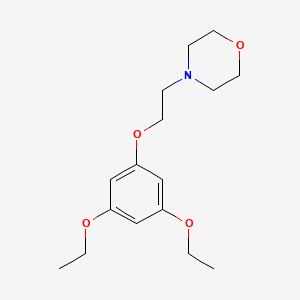
![(2S,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1203485.png)
